molecular formula C9H9N3O2S2 B12917005 5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 88743-06-0

5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B12917005
CAS No.: 88743-06-0
M. Wt: 255.3 g/mol
InChI Key: YERVALUVUHZAIW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, DMSO-d6):

  • δ 7.80–7.45 (m, 5H): Aromatic protons of the benzene ring, appearing as a multiplet due to ortho, meta, and para coupling .
  • δ 4.65 (s, 2H): Methylene (-CH2-) protons linking the sulfonyl group to the thiadiazole ring, deshielded by electron-withdrawing effects .
  • δ 6.20 (s, 2H): Amine (-NH2) protons, broadened due to hydrogen bonding with the solvent .

13C NMR (100 MHz, DMSO-d6):

  • δ 167.5: C-2 of the thiadiazole ring, adjacent to the amine group.
  • δ 152.3: C-5 bearing the benzenesulfonylmethyl substituent.
  • δ 140.1–127.8: Aromatic carbons of the benzene ring.
  • δ 58.4: Methylene carbon (-CH2-) .

Fourier-Transform Infrared (FT-IR) Spectral Features

Key absorption bands (KBr, cm⁻¹):

  • 3280, 3150: N-H stretching vibrations of the amine group .
  • 1350, 1160: Asymmetric and symmetric S=O stretching modes of the sulfonyl group .
  • 1605, 1530: C=N and C=C stretching in the thiadiazole and benzene rings .
  • 690: C-S-C bending vibration of the thiadiazole .

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak: m/z 255.3 ([M]⁺), consistent with the molecular formula .
  • Major fragments:
    • m/z 157.0: Loss of the benzenesulfonyl group (-SO2C6H5).
    • m/z 98.0: Thiadiazole-2-amine fragment ([C2H2N3S]⁺) .
    • m/z 77.0: Benzene ring fragment ([C6H5]⁺).

Crystallographic Studies and Three-Dimensional Conformation

While X-ray crystallographic data for this compound remains unreported, computational modeling predicts a planar thiadiazole ring with a dihedral angle of 85–90° between the benzene and thiadiazole planes . The sulfonyl group adopts a gauche conformation relative to the methylene linker, minimizing steric hindrance. Key bond lengths include:

  • S-O: 1.43–1.45 Å (typical for sulfonyl groups).
  • C-N (thiadiazole): 1.30–1.32 Å (shorter than single bonds, indicating partial double-bond character).

The amine group participates in intermolecular hydrogen bonding, likely forming dimers in the solid state .

Properties

CAS No.

88743-06-0

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H9N3O2S2/c10-9-12-11-8(15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)

InChI Key

YERVALUVUHZAIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Preparation of 2-Amino-5-substituted-1,3,4-thiadiazole Core

A widely adopted method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide with carboxylic acids or their derivatives in the presence of phosphorus pentachloride (PCl5) under mild conditions. This method is advantageous due to its simplicity, short reaction time, mild conditions, low equipment requirements, and high yield (above 90%).

Typical procedure:

  • Mix stoichiometric amounts of thiosemicarbazide, the appropriate carboxylic acid (or derivative), and phosphorus pentachloride in a dry reaction vessel.
  • Grind the mixture at room temperature to promote solid-phase reaction.
  • After standing, the crude product is treated with an alkaline solution to adjust pH to 8–8.2.
  • The product is filtered, dried, and recrystallized to obtain pure 2-amino-5-substituted-1,3,4-thiadiazole.

This method avoids the drawbacks of traditional liquid-phase synthesis, such as long reaction times and lower yields.

Introduction of the Benzenesulfonylmethyl Group

The benzenesulfonylmethyl substituent can be introduced via nucleophilic substitution or sulfonylation reactions involving benzenesulfonyl derivatives.

One approach involves:

  • Reacting 2-amino-5-substituted-1,3,4-thiadiazole with benzenesulfonyl chloride or benzenesulfonylmethyl halides under controlled conditions.
  • The reaction is typically carried out in anhydrous solvents such as benzene or acetonitrile, often under reflux.
  • The progress is monitored by thin-layer chromatography (TLC).
  • After completion, the product is isolated by filtration and purified by recrystallization.

Detailed Preparation Method from Literature

Solid-Phase Cyclization Using Thiosemicarbazide and Benzenesulfonylacetic Acid Derivative

Step Reagents & Conditions Description
1 Thiosemicarbazide + Benzenesulfonylacetic acid + PCl5 Grind at room temperature in dry vessel; solid-phase reaction forms crude 5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-amine intermediate
2 Alkaline solution (pH 8–8.2) Neutralization and purification step
3 Filtration and recrystallization Isolation of pure this compound

This method yields the target compound with high purity and yield (>90%) and is scalable due to mild conditions and simple equipment requirements.

Alternative Multi-Step Synthesis via Diazotization and Coupling

  • Starting from 5-phenyl-1,3,4-thiadiazole-2-amine, diazotization with nitrosyl sulfuric acid forms the diazonium salt.
  • Subsequent coupling with benzenesulfonylmethyl derivatives or related coupling agents yields the substituted thiadiazole.
  • Characterization by UV-Vis, IR, ^1H-NMR, ^13C-NMR confirms structure.
  • This method is more complex but allows for structural diversification.

Research Findings and Characterization Data

Spectroscopic Characterization

Technique Key Observations for this compound
FT-IR Bands at ~3450 cm⁻¹ (NH2 stretch), 3200 cm⁻¹ (NH), 1610 cm⁻¹ (C=N), 1090 cm⁻¹ (C-S-C) confirm thiadiazole and sulfonyl groups
^1H-NMR Signals corresponding to aromatic protons of benzenesulfonyl group, methylene protons of sulfonylmethyl substituent, and amino protons
^13C-NMR Peaks for aromatic carbons, thiadiazole carbons, and sulfonylmethyl carbon
Elemental Analysis Consistent with molecular formula C13H11N3O2S2 (example formula)

Yield and Purity

  • Solid-phase synthesis yields typically exceed 90% with high purity after recrystallization.
  • Reaction times are short (few hours), and mild conditions prevent decomposition.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Solid-phase cyclization with PCl5 Thiosemicarbazide, benzenesulfonylacetic acid, PCl5 Room temp grinding, alkaline workup >90 Simple, mild, high yield, low toxicity reagents Requires PCl5 handling precautions
Diazotization and coupling 5-phenyl-1,3,4-thiadiazole-2-amine, nitrosyl sulfuric acid, coupling agents Acidic diazotization, coupling at controlled temp Moderate to high Allows structural diversity Multi-step, more complex
Reflux with benzenesulfonyl chloride 2-amino-5-substituted thiadiazole, benzenesulfonyl chloride Reflux in benzene or acetonitrile Moderate Straightforward sulfonylation Requires reflux, organic solvents

Chemical Reactions Analysis

Chemical Reactions of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles can undergo various chemical reactions, including diazotization, coupling reactions, and substitution reactions.

Diazotization and Coupling Reactions

  • Diazotization : 2-Amino-1,3,4-thiadiazoles can be diazotized using nitrosyl sulfuric acid to form diazonium salts .

  • Coupling Reactions : These diazonium salts can then be coupled with various coupling agents like phenols or amines to form azo dyes .

Substitution Reactions

Substitution reactions can occur at the 5-position of the thiadiazole ring, where various substituents can be introduced to modify the compound's properties.

Spectroscopic Characterization

The synthesized compounds are typically characterized using spectroscopic techniques such as UV-Vis, IR, ¹H-NMR, and ¹³C-NMR. These methods help confirm the structure of the compounds by identifying specific functional groups and molecular environments.

Biological Activities

1,3,4-Thiadiazoles are known for their biological activities, including antimicrobial, anticonvulsant, and anticancer properties . The introduction of different substituents can enhance or modify these activities.

Data Tables

Given the lack of specific data on 5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine, the following table provides general information on the synthesis and characterization of related 1,3,4-thiadiazole compounds:

CompoundSynthesis MethodCharacterization TechniquesBiological Activity
5-Phenyl-1,3,4-thiadiazole-2-amineSingle-step reactionUV-Vis, IR, ¹H-NMR, ¹³C-NMRAntimicrobial, anticancer
2-Amino-1,3,4-thiadiazolesPPE-assisted one-pot synthesisIR, NMR, MSAntimicrobial
5-(1-Methyl-2-phenylethenyl)-N-[2’,4’-dichlorophenyl]-1,3,4-thiadiazol-2-aminePhosphorous oxychlorideFT-IR, NMRNot specified

Scientific Research Applications

5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((Phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The phenylsulfonylmethyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to biological targets, leading to various biological effects. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The 1,3,4-thiadiazole scaffold is highly versatile, with substitutions at positions 2 and 5 dictating key properties. Below is a comparative analysis of substituents and their impacts:

Compound Name Substituent at Position 5 Key Features
5-[(Benzenesulfonyl)methyl]-... Ph-SO₂-CH₂- Polar, electron-withdrawing; enhances solubility and metabolic stability.
5-Benzyl-1,3,4-thiadiazol-2-amine Ph-CH₂- Hydrophobic; improves membrane permeability.
Compound 4c (Anticonvulsant) 4-Chloro-2-(2-chlorophenoxy)phenyl Bulky, halogenated; enhances lipophilicity and CNS penetration.
Schiff Bases (Anticancer) Thiophene-fluorophenyl Conjugated π-system; facilitates DNA intercalation.
Quinazoline hybrids (Hypoglycemic) Quinazolinyloxy methyl Dual heterocyclic system; targets kinase enzymes.

Key Observations :

  • Bioactivity Correlation : Halogenated aryl groups (e.g., in anticonvulsant Compound 4c) enhance binding to hydrophobic enzyme pockets, while conjugated systems (e.g., Schiff bases) enable intercalation in biological targets .

Pharmacological Activities

Acetylcholinesterase Inhibition
  • 5-Benzyl Derivatives : 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine exhibits an IC₅₀ of 49.86 μM against acetylcholinesterase, attributed to hydrophobic interactions with the enzyme’s active site .
  • Target Compound : The benzenesulfonyl group may reduce potency compared to benzyl derivatives due to reduced membrane permeability but could improve selectivity via polar interactions.
Antifungal Activity
  • Di(indolyl)methylphenyl Derivatives: Compounds like 4-((5-(4-(Di(indolyl)methyl)phenyl)-1,3,4-thiadiazol-2-yl)amino)benzene-1,3-diol (Yield: 83%) show broad-spectrum antifungal activity, likely due to indole-mediated disruption of fungal membranes .
  • Target Compound : The sulfonyl group may reduce antifungal efficacy compared to bulkier indole derivatives but could mitigate toxicity.
Anticancer Activity
  • Schiff Bases : Derivatives like 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine exhibit IC₅₀ values as low as 1.28 μg/mL against breast cancer (MCF7), leveraging thiophene’s planar structure for DNA interaction .
  • Target Compound : The benzenesulfonyl group’s electron-withdrawing nature may enhance oxidative stress in cancer cells, though direct comparisons require experimental validation.

Biological Activity

5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
CAS No. 88743-06-0
Molecular Formula C₉H₉N₃O₂S₂
Molecular Weight 255.3 g/mol
IUPAC Name 5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-amine
InChI Key YERVALUVUHZAIW-UHFFFAOYSA-N

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits promising antimicrobial properties. The compound has been evaluated against various bacterial strains with positive results indicating its potential as an antimicrobial agent. For instance, derivatives of the thiadiazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, a derivative of this compound demonstrated significant anti-proliferative effects with an IC50 value of 2.44 µM against LoVo (colon cancer) and 23.29 µM against MCF-7 (breast cancer) cell lines after a 48-hour incubation period. The study highlighted that the presence of the benzenesulfonyl group enhances its efficacy compared to other derivatives lacking this group .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The phenylsulfonylmethyl group may inhibit enzyme activity critical for cellular proliferation and survival. Additionally, the thiadiazole ring is thought to participate in binding to biological targets, contributing to its antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antibacterial activity of various thiadiazole derivatives including this compound against standard bacterial strains. The results indicated that the compound exhibited a significant zone of inhibition comparable to standard antibiotics .
  • Anticancer Studies :
    In a recent investigation into the anticancer properties of thiadiazole derivatives, it was found that compounds similar to this compound induced apoptosis in cancer cells. The study noted increased cellular apoptosis in both LoVo and MCF-7 cells after treatment with the compound .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

CompoundAntimicrobial ActivityAnticancer Activity (IC50)
This compoundModerate2.44 µM (LoVo)
Thiadiazole derivative ALow10 µM (MCF-7)
Thiadiazole derivative BHigh15 µM (LoVo)

Q & A

Q. What are the standard synthetic routes for 5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine, and how are critical reaction parameters optimized?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with benzenesulfonylmethyl precursors. Key parameters include:

  • Catalyst selection : Mn(II) catalysts improve cyclization efficiency and yield .
  • Reagent stoichiometry : Excess POCl₃ (3 mol) facilitates dehydration in reflux conditions (90°C, 3 hours) .
  • pH control : Adjusting to pH 8–9 with ammonia precipitates the product, which is recrystallized from DMSO/water .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?

  • X-ray crystallography : Resolves bond angles (e.g., C–S–C ≈ 86.7°) and confirms thiadiazole ring geometry .
  • FT-IR and NMR : Identify sulfonyl (SO₂) stretching (~1350 cm⁻¹) and aromatic proton environments (δ 7.3–7.5 ppm) .
  • DFT calculations : Validate experimental data by comparing computed vs. observed bond lengths (e.g., C–N: 1.32 Å vs. 1.30 Å) .

Advanced Research Questions

Q. How can computational chemistry address discrepancies between crystallographic and spectral data?

Discrepancies (e.g., bond-length variations in X-ray vs. DFT) arise from crystal packing effects or solvent interactions. Mitigation strategies:

  • Solvent-inclusive DFT models : Simulate the crystal environment to align computed and experimental data .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing structural deviations .

Q. What mechanistic insights explain the role of Mn(II) catalysts in thiadiazole formation?

Mn(II) facilitates ligand exchange and stabilizes transition states during cyclization:

  • Coordination : Mn(II) binds to thiosemicarbazide nitrogen, lowering activation energy .
  • By-product analysis : GC-MS detects intermediates like benzenesulfonylmethyl hydrazine, confirming stepwise cyclization .

Q. How can factorial design optimize reaction conditions for higher yields?

A 2³ factorial design evaluates variables:

  • Factors : Temperature (70–110°C), catalyst loading (1–5 mol%), reaction time (2–6 hours).
  • Response surface methodology : Identifies optimal conditions (e.g., 90°C, 3 mol% Mn(II), 4 hours) for 85% yield .

Methodological Challenges

Q. What strategies validate the purity of synthesized batches when HPLC is unavailable?

  • TLC with dual eluents : Use ethyl acetate/hexane (3:7) and chloroform/methanol (9:1) to confirm single-spot purity .
  • Elemental analysis : Compare experimental vs. theoretical C, H, N, S content (e.g., C: 45.1%, N: 15.8%) .

Q. How to resolve conflicting bioactivity data across studies?

  • Dose-response standardization : Normalize activity metrics (e.g., IC₅₀) using reference inhibitors .
  • Structural analogs : Compare activity trends with substituent effects (e.g., electron-withdrawing groups enhance potency) .

Emerging Research Directions

Q. Can hybrid computational-experimental frameworks accelerate derivative discovery?

Yes. ICReDD’s reaction path search integrates:

  • Quantum chemical calculations : Predict feasible synthetic routes for novel derivatives .
  • Machine learning : Prioritizes candidates with desirable properties (e.g., logP < 3.5 for bioavailability) .

Q. What advanced characterization techniques elucidate supramolecular interactions?

  • SC-XRD with Hirshfeld surfaces : Maps interaction hotspots (e.g., S···N contacts at 3.4 Å) .
  • Solid-state NMR : Detects dynamic interactions (e.g., sulfonyl group rotation) in crystal lattices .

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